2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite
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Overview
Description
2-bicyclo[221]hept-5-enylmethyl methyl 4-tetracyclo[62113,602,7]dodec-9-enylmethyl phosphite is a complex organic compound characterized by its unique bicyclic and tetracyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite involves multiple steps, starting with the preparation of the bicyclic and tetracyclic precursors. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of palladium-catalyzed coupling reactions or other organometallic methods .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions might result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite exerts its effects involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
- Bicyclo[2.2.1]hept-5-en-2-ylmethanamine
- Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane
Uniqueness
2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is unique due to its combination of bicyclic and tetracyclic structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .
Properties
CAS No. |
70766-51-7 |
---|---|
Molecular Formula |
C22H31O3P |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite |
InChI |
InChI=1S/C22H31O3P/c1-23-26(24-11-18-7-13-2-3-14(18)6-13)25-12-19-9-17-10-20(19)22-16-5-4-15(8-16)21(17)22/h2-5,13-22H,6-12H2,1H3 |
InChI Key |
UFXBHKWZYMTVEC-UHFFFAOYSA-N |
Canonical SMILES |
COP(OCC1CC2CC1C=C2)OCC3CC4CC3C5C4C6CC5C=C6 |
Origin of Product |
United States |
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